Cas no 1806413-08-0 (4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine)

4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine
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- Inchi: 1S/C6H2F4INS/c7-5-3(11)1-12-2-4(5)13-6(8,9)10/h1-2H
- InChI Key: YMGJWUHPIWMHDX-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(=C1F)SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 177
- Topological Polar Surface Area: 38.2
- XLogP3: 3.3
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005582-500mg |
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine |
1806413-08-0 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029005582-1g |
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine |
1806413-08-0 | 95% | 1g |
$2,866.05 | 2022-03-31 | |
Alichem | A029005582-250mg |
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine |
1806413-08-0 | 95% | 250mg |
$931.00 | 2022-03-31 |
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
Additional information on 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine
Introduction to 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine (CAS No. 1806413-08-0)
4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine, identified by its CAS number 1806413-08-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development.
The structural framework of 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine incorporates several key functional groups that contribute to its unique chemical properties and reactivity. The presence of an iodo substituent at the 3-position and a trifluoromethylthio group at the 5-position introduces electrophilic and nucleophilic centers, respectively, making it a versatile intermediate in synthetic organic chemistry. These features have enabled its application in the synthesis of various bioactive molecules, including potential therapeutic agents.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological profiles. The fluorine atom in the molecule not only influences the electronic properties of the pyridine ring but also contributes to metabolic stability, a crucial factor in drug design. Furthermore, the trifluoromethylthio group is known to improve lipophilicity and binding affinity, which are critical parameters for drug efficacy.
The compound has been extensively studied for its role in the synthesis of kinase inhibitors, a major class of drugs used in the treatment of cancer and inflammatory diseases. Kinase inhibitors often require precise targeting of specific enzymatic domains, and the unique substitution pattern in 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine makes it an ideal candidate for such applications. Researchers have leveraged its reactivity to develop novel inhibitors that exhibit high selectivity and potency against target kinases.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications affect biological activity. Molecular modeling studies have demonstrated that the electronic distribution around the pyridine ring in 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine plays a pivotal role in its interaction with biological targets. These insights have guided the design of next-generation compounds with improved pharmacokinetic properties.
The synthesis of 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine involves multi-step organic transformations that highlight its synthetic utility. The introduction of the iodo group at the 3-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in constructing complex molecular architectures. Similarly, the trifluoromethylthio group can be modified through various chemical pathways, enabling access to a diverse array of derivatives.
In addition to its applications in drug discovery, 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine has found utility in materials science and agrochemical research. Its unique electronic properties make it a valuable building block for designing advanced materials with tailored optoelectronic characteristics. Moreover, its incorporation into agrochemical formulations has shown promise in developing novel pesticides with improved environmental compatibility.
The ongoing exploration of this compound underscores its significance as a versatile intermediate in synthetic chemistry. As research continues to uncover new applications and synthetic strategies, 4-Fluoro-3-iodo-5-(trifluoromethylthio)pyridine is poised to remain at the forefront of innovation in pharmaceuticals and related fields.
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